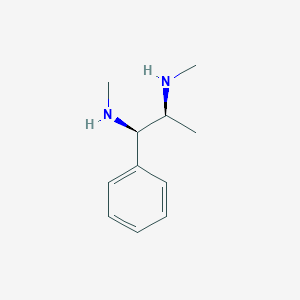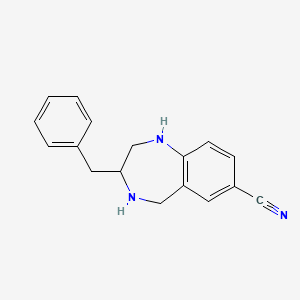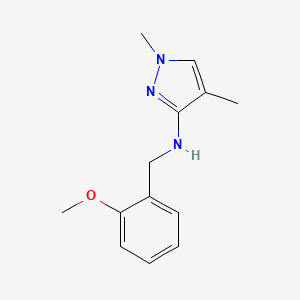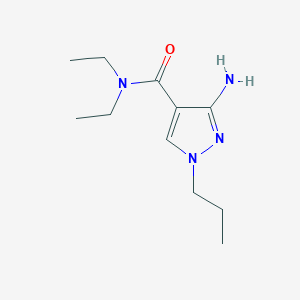
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine is a chiral organic compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of (S)-(-)-alpha-methylamino propiophenone using metal borohydride or a mixture of metal borohydride and Lewis acid . This method ensures high yields and the preservation of the chiral centers.
Industrial Production Methods
Industrial production of this compound often relies on the same principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The process may involve the use of Grignard reagents and subsequent reduction steps to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal hydrides such as sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a monoamine oxidase inhibitor, which makes it effective in the treatment of certain neurological disorders. The compound’s stereochemistry is crucial for its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-(-)-Ephedrine
- (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
Uniqueness
What sets (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine apart from similar compounds is its specific stereochemistry and the presence of two methyl groups on the nitrogen atoms. This unique structure contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
(1R,2S)-1-N,2-N-dimethyl-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-9(12-2)11(13-3)10-7-5-4-6-8-10/h4-9,11-13H,1-3H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
WLFWGHGVSWNVJT-ONGXEEELSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)NC)NC |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)NC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11741271.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
amine](/img/structure/B11741285.png)
![(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741291.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)
![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)





